![molecular formula C6H14N2O2 B13588462 N-[2-(Dimethylamino)ethyl]glycine CAS No. 933720-00-4](/img/structure/B13588462.png)
N-[2-(Dimethylamino)ethyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Dimethylamino)ethyl]glycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group attached to the ethyl side chain of glycine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]glycine can be achieved through several methods. One common approach involves the alkylation of glycine using dimethylamine and ethyl bromide under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in an aqueous solution of sodium hydroxide.
- Dimethylamine is added to the solution, followed by the slow addition of ethyl bromide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then extracted using an organic solvent and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions: N-[2-(Dimethylamino)ethyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
科学的研究の応用
Chemistry: N-[2-(Dimethylamino)ethyl]glycine is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding amino acid behavior in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.
Industry: this compound is utilized in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of N-[2-(Dimethylamino)ethyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The pathways involved may include metabolic processes and signal transduction mechanisms.
類似化合物との比較
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
Poly[2-(dimethylamino)ethyl methacrylate]: Utilized in the synthesis of stimuli-responsive polymers.
N,N-Dimethylglycine: A related compound with similar structural features but different applications.
Uniqueness: N-[2-(Dimethylamino)ethyl]glycine stands out due to its specific combination of functional groups, which confer unique reactivity and versatility
特性
CAS番号 |
933720-00-4 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-3-7-5-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
InChIキー |
UHNLLJODJTUSBJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
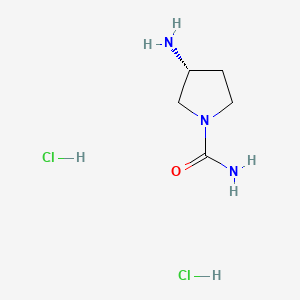
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
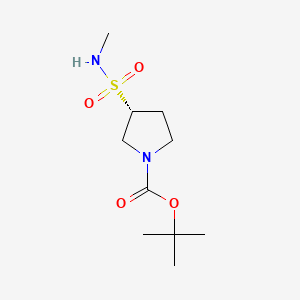
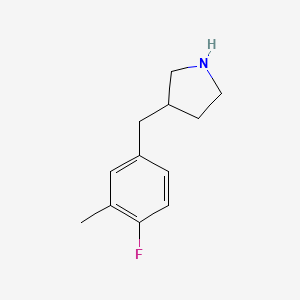
amine](/img/structure/B13588403.png)
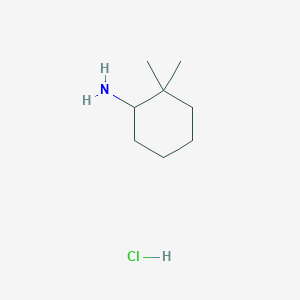
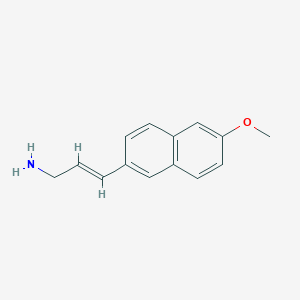
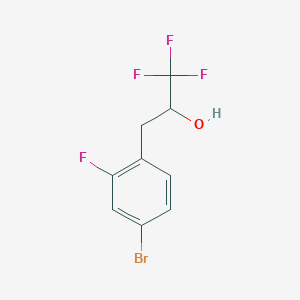

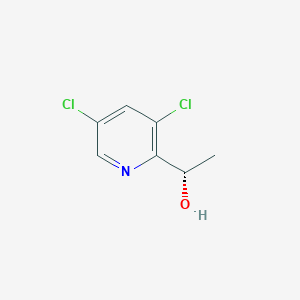

![rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)
